molecular formula C8H13N3O2 B12885879 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate CAS No. 88558-93-4

1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate

Cat. No.: B12885879
CAS No.: 88558-93-4
M. Wt: 183.21 g/mol
InChI Key: NCFSDVIJYKYYFW-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate typically involves the reaction of ethyl hydrazine with a suitable carbonyl compound, followed by cyclization to form the pyrazole ring. The dimethylcarbamate group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

CAS No.

88558-93-4

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(1-ethylpyrazol-4-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C8H13N3O2/c1-4-11-6-7(5-9-11)13-8(12)10(2)3/h5-6H,4H2,1-3H3

InChI Key

NCFSDVIJYKYYFW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)OC(=O)N(C)C

Origin of Product

United States

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